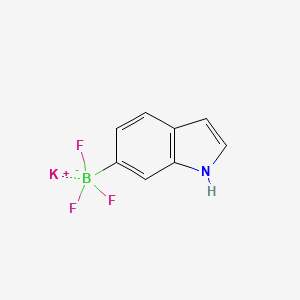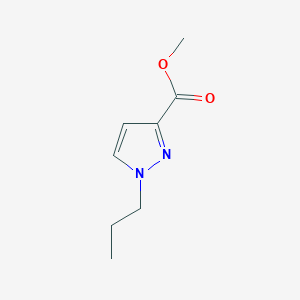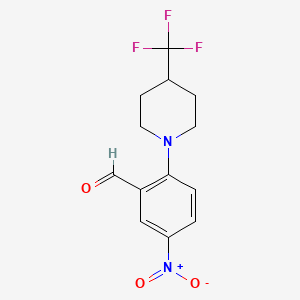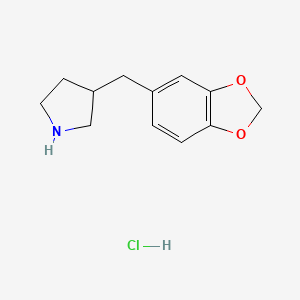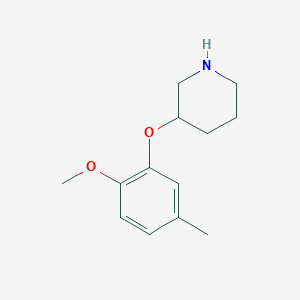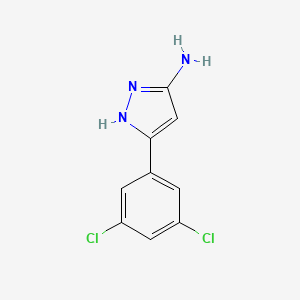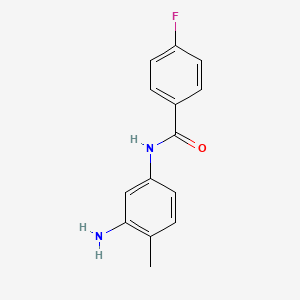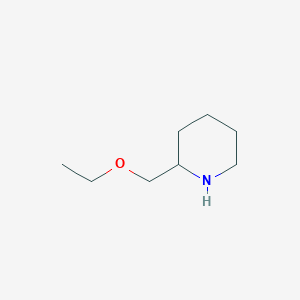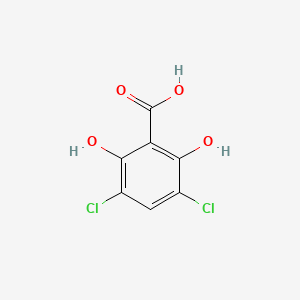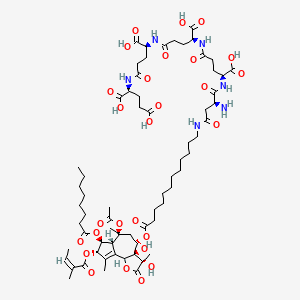
Mipsagargin
Overview
Description
Mipsagargin is a prodrug derived from thapsigargin, a sesquiterpene lactone found in the Mediterranean plant Thapsia garganica. Thapsigargin has been traditionally used in folk medicine for treating various ailments. This compound is designed to target and inhibit the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump, which is essential for cellular viability. This compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mipsagargin is synthesized by modifying thapsigargin. The process involves replacing the 8-acyl group of thapsigargin with a 12-aminododecanoyl group to create 12-ADT. This intermediate is then conjugated to a peptide that is selectively cleaved by prostate-specific membrane antigen (PSMA) or other proteases present in the tumor microenvironment .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of thapsigargin from Thapsia garganica, followed by chemical modification to produce 12-ADT. The final step involves conjugating 12-ADT to the targeting peptide, ensuring high purity and yield suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions: Mipsagargin undergoes hydrolysis when exposed to specific proteases such as PSMA. This hydrolysis releases the active thapsigargin derivative, which then inhibits the SERCA pump .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by proteases like PSMA, KLK3, KLK2, and Fibroblast Activation Protein Protease (FAP).
Reaction Conditions: Physiological conditions (pH 7.4, 37°C) are typically used to mimic the tumor microenvironment.
Major Products: The primary product of this compound hydrolysis is the active thapsigargin derivative, which exerts cytotoxic effects by inhibiting the SERCA pump .
Scientific Research Applications
Mipsagargin has been extensively studied for its potential in cancer therapy. It has shown efficacy in preclinical and clinical trials for treating various cancers, including prostate cancer, hepatocellular carcinoma, and glioblastoma . The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for targeted cancer therapy .
Mechanism of Action
Mipsagargin is a prodrug that is activated by proteases such as PSMA, which are overexpressed in the tumor microenvironment. Upon activation, this compound releases the active thapsigargin derivative, which inhibits the SERCA pump. This inhibition disrupts calcium homeostasis within the cell, leading to the unfolded protein response and subsequent apoptosis . The molecular targets involved include the SERCA pump and downstream signaling pathways that regulate cell survival and apoptosis .
Comparison with Similar Compounds
Uniqueness of this compound: this compound’s uniqueness lies in its design as a prodrug that is selectively activated in the tumor microenvironment. This selective activation minimizes toxicity to normal cells and enhances the therapeutic index, making it a more effective and safer option for cancer treatment compared to its parent compound, thapsigargin .
Properties
IUPAC Name |
(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTAIBQVNPIH-ODMLWHIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H100N6O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245732-48-2 | |
| Record name | Mipsagargin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mipsagargin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIPSAGARGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)
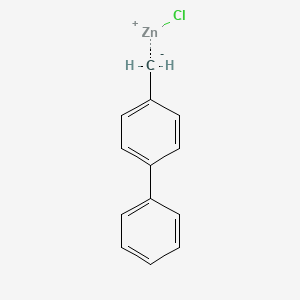
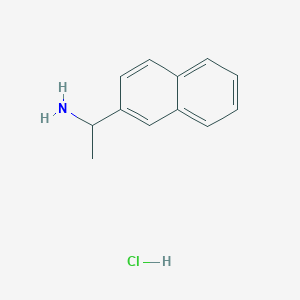
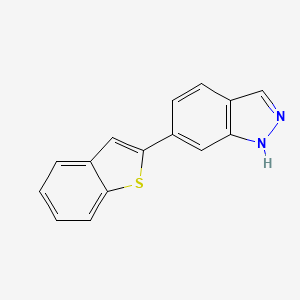
![1-[2-Methyl-4-(methyloxy)phenyl]-2-pyrrolidinimine](/img/structure/B1649231.png)
